molecular formula C8H11ClN2O2 B7955891 3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride CAS No. 1713163-49-5

3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride

Cat. No.: B7955891
CAS No.: 1713163-49-5
M. Wt: 202.64 g/mol
InChI Key: IGPBCYIMUBIUJF-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and a propanoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromopyridine, which undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group at the 6-position.

    Formation of Propanoic Acid Moiety: The intermediate product is then subjected to a series of reactions to introduce the propanoic acid moiety at the 3-position. This can involve reactions such as alkylation or acylation.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Aminopyridin-3-yl)propanoic acid: The non-hydrochloride form of the compound.

    3-(6-Aminopyridin-2-yl)propanoic acid: A structural isomer with the amino group at the 2-position.

    3-(4-Aminopyridin-3-yl)propanoic acid: Another isomer with the amino group at the 4-position.

Uniqueness

3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-7-3-1-6(5-10-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H2,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPBCYIMUBIUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713163-49-5
Record name 3-Pyridinepropanoic acid, 6-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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